

Synthetic Epinecidin-1 Peptide: From Synthesis to Application

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Compound of Interest

Compound Name: **Epinecidin-1**

Cat. No.: **B1576705**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, characterization, and application of the synthetic antimicrobial peptide, **Epinecidin-1**. Derived from the orange-spotted grouper (*Epinephelus coioides*), **Epinecidin-1** is a promising candidate for therapeutic development due to its broad-spectrum antimicrobial, immunomodulatory, and wound-healing properties. The most commonly studied synthetic version is a 21-amino acid peptide with the sequence GFIFHIIKGLFHAGKMIHGLV.[1][2]

Data Presentation

Synthesis and Purity

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic **Epinecidin-1**, typically yielding a product with high purity after purification.

Parameter	Reported Value(s)	Method of Analysis	Reference(s)
Purity	≥ 95%	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)	[3]
Molecular Weight (Da)	~2300 - 2900 (for derivatives)	Mass Spectrometry (MS)	[4]
Synthesis Yield	~6.5 mg/L (for a variant)	Not specified	[5]

Biological Activity

Epinecidin-1 exhibits potent biological activity across various in vitro and in vivo models.

Activity	Target	Measurement	Result	Reference(s)
Antibacterial	Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	Minimum Inhibitory Concentration (MIC)	9.7 - 50 mg/L	[3][4]
Helicobacter pylori		Minimum Inhibitory Concentration (MIC)	8 - 12 µg/mL	[1][4]
Carbapenem-resistant <i>Klebsiella pneumoniae</i>		Minimum Inhibitory Concentration (MIC)	8 (8–12) mg/L	[3]
Carbapenem-resistant <i>Pseudomonas aeruginosa</i>		Minimum Inhibitory Concentration (MIC)	4 (4–8) mg/L	[3]
Antiviral	Foot-and-Mouth Disease Virus (FMDV) in BHK-21 cells	50% Cytotoxic Concentration (CC50)	19.5 µg/mL	[4]
Foot-and-Mouth Disease Virus (FMDV) in BHK-21 cells		50% Effective Concentration (EC50)	0.6 µg/mL	[4]
Cell Proliferation	Human keratinocyte (HaCaT) cells	Optimal concentration for increased cell viability	15.625 µg/mL	[4][6]
Wound Healing	MRSA-infected heat burn injuries in swine	Effective concentration for complete healing	9 mg/mL	[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Epinecidin-1

This protocol outlines the manual Fmoc-based SPPS of the 21-amino acid **Epinecidin-1** peptide.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
- Anhydrous ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

- Drain the piperidine solution and wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the amino acid solution to activate it.
 - Add the activated amino acid solution to the deprotected resin and agitate for 2 hours or until a negative Kaiser test is obtained.
 - Drain the coupling solution and wash the resin with DMF and DCM.
- Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the **Epinecidin-1** sequence.
- Cleavage and Deprotection:
 - After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding cold anhydrous ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

- Crude synthetic **Epinecidin-1** peptide

- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Chromatography:
 - Equilibrate the C18 column with Mobile Phase A.
 - Inject the dissolved peptide onto the column.
 - Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a constant flow rate.
 - Monitor the elution profile at 220 nm.
- Fraction Collection: Collect the fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified **Epinecidin-1** peptide as a white powder.

Characterization by Mass Spectrometry (MS)

Procedure:

- Sample Preparation: Prepare a solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
- Analysis: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to confirm the molecular weight of the

synthetic **Epinecidin-1**.

In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Procedure:

- Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.
- Peptide Dilution: Prepare a series of two-fold dilutions of the purified **Epinecidin-1** in the broth medium in a 96-well microtiter plate.
- Inoculation: Add a standardized inoculum of the bacterial culture to each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

In Vitro Wound Healing (Scratch) Assay

Procedure:

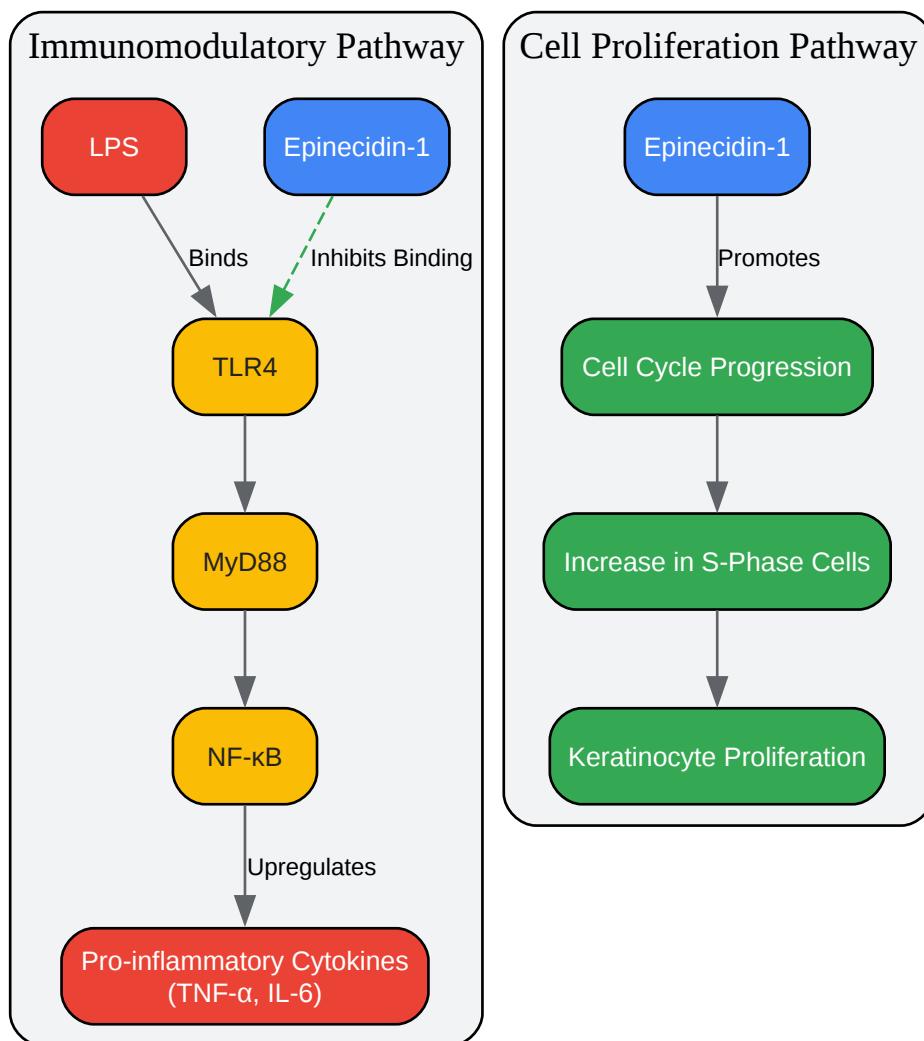
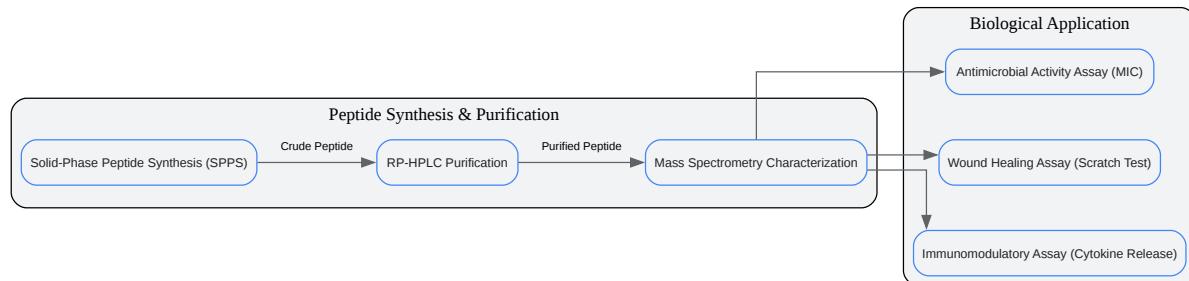
- Cell Culture: Grow a monolayer of keratinocytes (e.g., HaCaT cells) to confluence in a culture plate.
- Scratch Creation: Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
- Treatment: Treat the cells with different concentrations of **Epinecidin-1**.
- Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).
- Analysis: Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.

Immunomodulatory Activity Assay (LPS-induced Cytokine Release)

Procedure:

- Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
- Treatment: Pre-treat the cells with various concentrations of **Epinecidin-1** for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS).
- Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
- Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

Visualizations



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